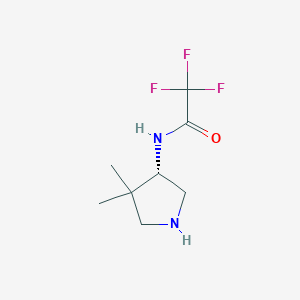
(S)-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroacetamide group attached to a pyrrolidine ring, which is further substituted with a dimethyl group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Trifluoroacetamide Group: The trifluoroacetamide group is attached through an acylation reaction using trifluoroacetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and reaction time, as well as employing catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
(S)-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrrolidine ring may also play a role in binding to target proteins or enzymes, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
- ®-(4,4-dimethylpyrrolidin-3-yl)methanol
Uniqueness
(S)-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C8H13F3N2O |
|---|---|
Peso molecular |
210.20 g/mol |
Nombre IUPAC |
N-[(3S)-4,4-dimethylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H13F3N2O/c1-7(2)4-12-3-5(7)13-6(14)8(9,10)11/h5,12H,3-4H2,1-2H3,(H,13,14)/t5-/m1/s1 |
Clave InChI |
LZTJSJKRAVATFJ-RXMQYKEDSA-N |
SMILES isomérico |
CC1(CNC[C@H]1NC(=O)C(F)(F)F)C |
SMILES canónico |
CC1(CNCC1NC(=O)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



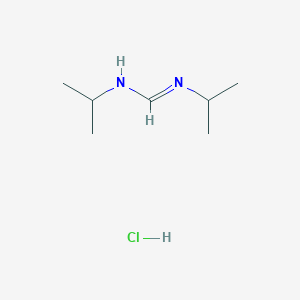
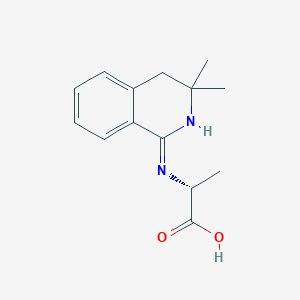


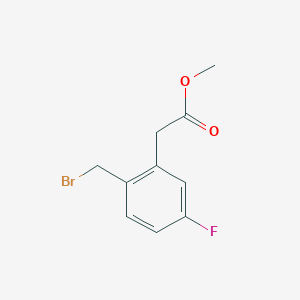

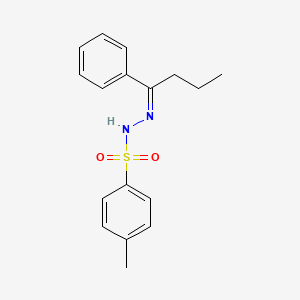
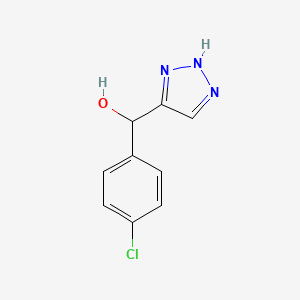
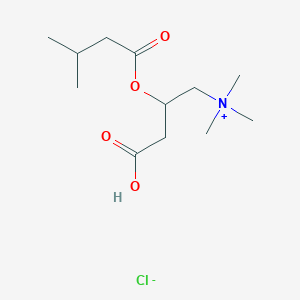
![2,9-Diazaspiro[5.5]undecan-3-one](/img/structure/B12843571.png)
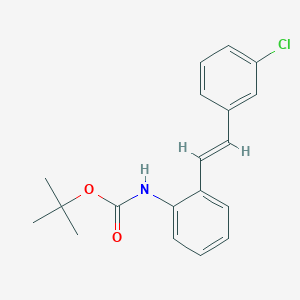
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate](/img/structure/B12843581.png)

